molecular formula C18H19NO3S2 B11665070 Ethyl 2-[2-(methylsulfanyl)benzamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate

Ethyl 2-[2-(methylsulfanyl)benzamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate

Cat. No.: B11665070
M. Wt: 361.5 g/mol
InChI Key: MQEZIVJMEZCTQZ-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(methylsulfanyl)benzamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry and material science . This particular compound is of interest due to its potential biological activities and its unique structural features.

Preparation Methods

The synthesis of ethyl 2-[2-(methylsulfanyl)benzamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate involves multiple steps. One common method includes the condensation of thiophene derivatives with various benzamido compounds under specific reaction conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize aminothiophene derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-[2-(methylsulfanyl)benzamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[2-(methylsulfanyl)benzamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[2-(methylsulfanyl)benzamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 2-[2-(methylsulfanyl)benzamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

Properties

Molecular Formula

C18H19NO3S2

Molecular Weight

361.5 g/mol

IUPAC Name

ethyl 2-[(2-methylsulfanylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C18H19NO3S2/c1-3-22-18(21)15-11-8-6-10-14(11)24-17(15)19-16(20)12-7-4-5-9-13(12)23-2/h4-5,7,9H,3,6,8,10H2,1-2H3,(H,19,20)

InChI Key

MQEZIVJMEZCTQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3SC

Origin of Product

United States

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